molecular formula C21H16ClN3O B11549066 4-{[(E)-(4-chlorophenyl)methylidene]amino}-2-(5-methyl-1H-benzimidazol-2-yl)phenol

4-{[(E)-(4-chlorophenyl)methylidene]amino}-2-(5-methyl-1H-benzimidazol-2-yl)phenol

Cat. No.: B11549066
M. Wt: 361.8 g/mol
InChI Key: CYZDTQXZDBBDQL-UHFFFAOYSA-N
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Description

4-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)PHENOL is a complex organic compound that features a combination of aromatic rings and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)PHENOL typically involves the condensation of 4-chlorobenzaldehyde with 2-(5-methyl-1H-1,3-benzodiazol-2-yl)aniline under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)PHENOL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)PHENOL has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)PHENOL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-[(4-Methoxyphenyl)methylidene]amino]-2-(5-methyl-1H-1,3-benzodiazol-2-yl)phenol
  • 4-[(E)-[(4-Bromophenyl)methylidene]amino]-2-(5-methyl-1H-1,3-benzodiazol-2-yl)phenol

Uniqueness

4-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)PHENOL is unique due to the presence of the 4-chlorophenyl group, which can enhance its biological activity and chemical stability compared to similar compounds.

Properties

Molecular Formula

C21H16ClN3O

Molecular Weight

361.8 g/mol

IUPAC Name

4-[(4-chlorophenyl)methylideneamino]-2-(6-methyl-1H-benzimidazol-2-yl)phenol

InChI

InChI=1S/C21H16ClN3O/c1-13-2-8-18-19(10-13)25-21(24-18)17-11-16(7-9-20(17)26)23-12-14-3-5-15(22)6-4-14/h2-12,26H,1H3,(H,24,25)

InChI Key

CYZDTQXZDBBDQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=C(C=CC(=C3)N=CC4=CC=C(C=C4)Cl)O

Origin of Product

United States

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